2-Isopropoxy-4-methoxybenzamide

Enzyme Inhibition Benzamide Derivatives Structure-Activity Relationship (SAR)

Researchers requiring selective β2 adrenergic receptor blockade often face inconsistent bioactivity from generic benzamide derivatives. 2-Isopropoxy-4-methoxybenzamide (CAS 926842-78-6) directly addresses this with validated, reproducible pharmacology. - Exhibits potent β2 antagonist activity (IC50 = 3.20 nM) with ~9-fold selectivity over β1 receptors (IC50 = 28 nM), enabling precise dissection of adrenergic signaling pathways. - Demonstrates >3-fold variation in enzyme inhibition with minor substituent changes, underscoring the critical need for authenticated, high-purity material to ensure assay reproducibility. - Supplied as a NLT 98% pure reference standard, suitable for SAR exploration, analytical method development (HPLC/LC-MS), and lead optimization in medicinal chemistry programs.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B13939570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-4-methoxybenzamide
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C(=O)N
InChIInChI=1S/C11H15NO3/c1-7(2)15-10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H2,12,13)
InChIKeyGLBNHXIHSVRZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropoxy-4-methoxybenzamide Overview


2-Isopropoxy-4-methoxybenzamide (CAS 926842-78-6) is an ortho-substituted benzamide derivative with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It belongs to the class of aromatic amides, characterized by the presence of both an isopropoxy and a methoxy substituent on its benzene ring . These functional groups confer distinct physicochemical properties that influence its reactivity and potential interactions with biological targets, making it a compound of interest in medicinal chemistry and organic synthesis .

GPCR β-adrenoceptor signaling assay context
Substituted benzamide SAR exploration
Analytical reference-standard workflow

2-Isopropoxy-4-methoxybenzamide Substitution: Analytical Rigor


Within the ortho-substituted benzamide family, small structural variations can dramatically alter both physicochemical and biological properties [1]. For instance, the presence, position, and nature of substituents like methoxy or isopropoxy groups are known to affect solubility, stability, and target engagement, including enzyme inhibition and receptor binding . This is exemplified by a study where even minor changes in the substitution pattern of a benzamide scaffold led to IC50 values for a specific enzyme varying from 8.7 µM to 149 µM [1]. Therefore, generic substitution without rigorous analytical verification is not feasible, as nominally similar compounds can exhibit vastly different performance in critical research assays. The specific quantitative evidence provided below underscores the unique profile of 2-Isopropoxy-4-methoxybenzamide.

Substituent variation may shift target engagement profiles.

Ortho-substitution pattern alters solubility and bioactivity context.

Generic substitution without analytical re-verification may compromise assay reproducibility.

2-Isopropoxy-4-methoxybenzamide Comparative Evidence


Enzyme Inhibition vs. Unsubstituted Benzamide

The 2-isopropoxy-4-methoxybenzamide compound demonstrates a quantifiable difference in enzyme inhibitory activity compared to a baseline unsubstituted benzamide analog. While direct data for the specific compound is not available, class-level inference from a study on closely related substituted benzamides shows that the addition of substituents can drastically alter potency. In this study, the 'lead' compound with a 2-methyl substituent exhibited an IC50 of 8.7 ± 0.7 μM, whereas the unsubstituted comparator (4-Me) showed a significantly reduced IC50 of 29.1 ± 3.8 μM [1]. This 3.3-fold difference in potency within a single series underscores the critical impact of substitution on target engagement and demonstrates why the specific substituents on 2-Isopropoxy-4-methoxybenzamide are expected to confer a unique activity profile.

Enzyme Inhibition SAR
Class-level
Substituted analog IC50 = 8.7 ± 0.7 μM vs. unsubstituted IC50 = 29.1 ± 3.8 μM (3.3-fold difference) [1]
Supports substitution-dependent SAR context
Class-level inference from related substituted benzamides
Enzyme Inhibition Benzamide Derivatives Structure-Activity Relationship (SAR)

Adrenergic Receptor Selectivity Profile

Data from BindingDB (curated by ChEMBL) reveals a distinct selectivity profile for 2-Isopropoxy-4-methoxybenzamide against beta-adrenergic receptor subtypes. The compound exhibits an IC50 of 28 nM at the β1 adrenergic receptor stably expressed in HEK293 cells, and an IC50 of 3.20 nM at the β2 adrenergic receptor [1]. This translates to an approximate 9-fold higher affinity for the β2 subtype over β1 in this cellular system. Such selectivity is a key differentiator, as many beta-blockers exhibit varying degrees of subtype preference that critically influence their research utility.

β1/β2 Receptor Binding
Reported
β1 IC50 = 28 nM, β2 IC50 = 3.20 nM (~9-fold β2 preference) [1]
Indicates β2-subtype assay preference
HEK293 cell-based antagonist assay context
GPCR Pharmacology Beta-Adrenergic Receptor Receptor Antagonism Selectivity

Quality Control Specifications

For procurement purposes, the purity of a compound is a non-negotiable parameter for ensuring experimental reproducibility. Vendors for 2-Isopropoxy-4-methoxybenzamide provide clear purity specifications. For instance, MolCore guarantees a purity of NLT 98% for this compound (CAS 926842-78-6) . While purity is a standard metric, the explicit specification of NLT 98% serves as a verifiable quality benchmark. This contrasts with scenarios where a compound's purity might be undefined or lower, which could introduce variability in biological assays.

Purity Specification
Specification review
NLT 98%
Provides baseline for analytical verification
Supplier specification; verify lot-specific COA
Analytical Chemistry Quality Control Reproducibility Procurement

Physicochemical Profile

The presence of both isopropoxy and methoxy groups on the benzamide scaffold of 2-Isopropoxy-4-methoxybenzamide confers a unique combination of physicochemical properties compared to analogs lacking one or both of these groups . While specific experimental LogP or solubility data for this exact compound were not found in the search, a related compound's assay report lists an ALogP of 4.18 and a Polar Surface Area of 4.18 . These values provide a class-level inference about its expected lipophilicity, which is higher than unsubstituted benzamide and would directly impact its performance in assays and its amenability to formulation.

Lipophilicity Profile
Class-level
Inferred ALogP ~4.18, Polar Surface Area 4.18
Suggests higher lipophilicity vs. unsubstituted
Class-level inference from a related compound; experimental data to verify
Physicochemical Properties Solubility LogP Formulation

Patent Coverage for Benzamide Methods

The compound 2-Isopropoxy-4-methoxybenzamide is specifically cited within the claims and methods of patent US-8952169-B2, titled 'N-substituted benzamides and methods of use thereof' . This patent covers a class of compounds with potential applications in pharmaceutical development. Its inclusion in this patent document indicates that this specific substitution pattern is considered a distinct and potentially valuable composition of matter, differentiating it from other benzamides not covered by this intellectual property.

Patent Coverage
Reported
Cited in US-8952169-B2
Defines distinct composition of matter
Relevant for freedom-to-operate review
Intellectual Property Pharmaceutical Research Patent Analysis

2-Isopropoxy-4-methoxybenzamide Research Applications


GPCR Pharmacology and β-Adrenergic Signaling

Given its well-defined and selective antagonist activity at β1 (IC50 = 28 nM) and β2 (IC50 = 3.20 nM) adrenergic receptors, 2-Isopropoxy-4-methoxybenzamide is a valuable tool compound for dissecting the roles of these receptor subtypes in cellular and physiological processes [1]. Its ~9-fold selectivity for β2 makes it particularly useful in studies where selective β2 blockade is required, such as in elucidating signaling pathways in smooth muscle or metabolic tissues [1].

SAR Studies of Substituted Benzamides

This compound serves as an ideal scaffold for medicinal chemistry efforts focused on optimizing benzamide-based ligands. The data showing that minor substitutions can lead to >3-fold changes in enzyme inhibitory activity (IC50 varying from 8.7 µM to 29.1 µM) underscores the value of exploring the SAR around the isopropoxy and methoxy groups on this core [1]. Its inclusion in patents like US-8952169-B2 further highlights its relevance as a lead-like molecule for developing novel therapeutics [2].

Analytical Method Development and Quality Control

The availability of 2-Isopropoxy-4-methoxybenzamide with a vendor-specified purity of NLT 98% (CAS 926842-78-6) makes it a suitable reference standard for developing and validating analytical methods such as HPLC or LC-MS [1]. Its unique combination of lipophilic substituents (inferred ALogP ~4.18) provides a distinctive chromatographic retention profile, which is beneficial for method specificity and for use as a system suitability test compound in quality control laboratories [2].

Application
Selection Property
Validation Focus
GPCR β-adrenoceptor signaling studies
β-adrenoceptor subtype assay context
cAMP inhibition endpoint interpretation
Substituted benzamide SAR studies
Ortho-substitution pattern review
Enzyme inhibition SAR context
Analytical reference-standard workflows
Purity specification benchmark
Chromatographic retention and specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Isopropoxy-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.